In-Depth Physicochemical Profiling of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid: A Technical Guide for Preclinical Development
In-Depth Physicochemical Profiling of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid: A Technical Guide for Preclinical Development
Executive Summary
In modern drug discovery, the transition from hit identification to lead optimization is heavily gated by the physicochemical properties of the underlying chemical building blocks. 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7) is a highly versatile pharmacophore[1]. Structurally, it combines an oxane (tetrahydropyran) ring—which provides superior aqueous solubility and metabolic stability compared to planar carbocycles—with a lipophilic 3,4-dimethylphenyl moiety designed to drive hydrophobic interactions within target protein pockets.
Crucially, the presence of the carboxylic acid group at the 4-position introduces pH-dependent ionization. As a Senior Application Scientist, I approach the characterization of this molecule not as a simple checklist, but as an interconnected system where ionization (pKa), lipophilicity (LogP/LogD), and solubility dictate its eventual Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper outlines the self-validating empirical protocols required to accurately profile this compound.
Structural and Theoretical Profiling
Before initiating benchwork, establishing a theoretical baseline is essential for designing appropriate assay conditions (e.g., selecting the right titrant concentrations or phase ratios).
Table 1: Fundamental Chemical Properties
| Property | Value / Descriptor | Rationale / Implication |
| CAS Number | 1489920-11-7 | Unique identifier for procurement and database cross-referencing[1]. |
| Molecular Formula | C₁₄H₁₈O₃ | Defines the exact mass and isotopic distribution[1]. |
| Molecular Weight | 234.30 g/mol | Optimal for fragment-based or small-molecule lead optimization (Well below the Lipinski limit of 500 Da)[1]. |
| SMILES | O=C(C1(C2=CC=C(C)C(C)=C2)CCOCC1)O | Encodes the 3D topology; highlights the sp³-rich oxane core[1]. |
| Predicted pKa | ~4.5 – 5.0 | Typical for aliphatic carboxylic acids; indicates the molecule will be predominantly ionized at physiological pH (7.4)[2]. |
Empirical Characterization Protocols (Self-Validating Systems)
Theoretical calculations must be grounded in empirical validation. The following protocols are designed with internal controls to ensure that common artifacts—such as supersaturation, emulsion formation, or polymorph shifts—are proactively identified and mitigated.
Ionization Behavior: Potentiometric pKa Determination
Causality & Logic: The pKa of the carboxylic acid dictates the ratio of unionized (membrane-permeable) to ionized (water-soluble) species in biological fluids[2]. We utilize potentiometric titration because it provides a high-resolution, continuous data stream across the pH gradient, allowing for the precise mathematical identification of the inflection point[3].
Step-by-Step Protocol:
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System Calibration: Calibrate the automated pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) to ensure Nernstian slope accuracy[3].
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Sample Preparation: Dissolve the compound in a 0.15 M KCl solution. Self-Validation Step: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, preventing baseline drift[3].
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Environmental Control: Purge the solution continuously with nitrogen gas. This displaces dissolved CO₂, which would otherwise form carbonic acid and artificially skew the low-pH baseline[3].
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Titration Execution: Titrate the solution with standardized 0.1 M NaOH[2]. Continuously monitor the pH until equilibrium is reached after each addition. The pKa is derived from the half-equivalence point on the first-derivative curve[3].
Lipophilicity: Shake-Flask Method for LogP and LogD
Causality & Logic: While Reversed-Phase HPLC (RP-HPLC) offers high throughput[4], the shake-flask method remains the gold standard for regulatory IND submissions because it physically models biphasic thermodynamic partitioning[5]. For an ionizable compound like 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid, measuring LogD at pH 7.4 is critical to account for the partitioning of both the ionized and non-ionized forms[6].
Step-by-Step Protocol:
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Phase Saturation: Pre-saturate n-octanol and the aqueous buffer (pH 7.4 for LogD, or 0.1 M HCl for unionized LogP) with each other for 24 hours. This prevents volume shifts during the assay[6].
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Incubation: Dissolve the compound in the octanol phase and combine it with the aqueous phase in a sealed vial[5].
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Equilibration: Agitate via slow-stirring for 24 hours. Self-Validation Step: We explicitly use slow-stirring rather than aggressive shaking. Aggressive shaking can form micro-emulsions of octanol in water, which artificially inflates the aqueous concentration and depresses the apparent LogP[5].
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Phase Separation & Quantification: Centrifuge the vials to ensure absolute phase separation. Quantify the compound concentration in both phases using LC-MS/MS[5].
Solubility Profiling: Kinetic vs. Thermodynamic
Causality & Logic: Solubility is not a single static value[7]. Early discovery relies on kinetic solubility (precipitation from a DMSO stock) to rapidly triage compounds[8], but this often reflects a metastable supersaturated state[9]. Thermodynamic solubility measures the true equilibrium of the lowest-energy crystalline lattice and is mandatory for late-stage formulation[10].
Step-by-Step Protocol (Thermodynamic):
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Excess Solid Addition: Add an excess of crystalline 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid powder to a 50 mM phosphate buffer (pH 7.4)[8].
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Equilibration: Agitate the suspension at 37°C for 24–72 hours. Self-Validation Step: Sample the solution at 24, 48, and 72 hours. Equilibrium is only confirmed when the concentration reaches a flat asymptote[7].
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Separation: Centrifuge the suspension, followed by low-binding filtration to remove microcrystals[7].
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Analysis: Analyze the clarified supernatant via HPLC-UV[8]. Crucially, recover the residual solid and analyze it via X-ray Powder Diffraction (XRPD) to confirm that no phase conversion (e.g., polymorph shift or unintended salt formation) occurred during the extended equilibration[9].
Mechanistic Workflows and Dynamics
To visualize the integration of these physicochemical parameters, the following diagrams map the experimental workflow and the underlying chemical equilibria.
Caption: Workflow for Physicochemical Profiling of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid.
Caption: Ionization and Phase Partitioning Equilibrium (pKa and LogD dynamics).
Sources
- 1. 1489920-11-7|4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. raytor.com [raytor.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
